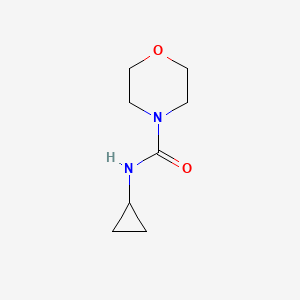

N-cyclopropylmorpholine-4-carboxamide

Description

Significance of Morpholine-Containing Scaffolds in Modern Medicinal Chemistry Research

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in a multitude of approved drugs. nih.gov As a saturated heterocycle, it can improve aqueous solubility and metabolic stability, and its ability to act as a hydrogen bond acceptor allows for critical interactions with biological targets. nih.gov The versatility of the morpholine moiety has led to its incorporation into a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. nih.gov

Exploration of Cyclopropyl (B3062369) Moieties in Chemically Diverse Compounds

The cyclopropyl group, a three-membered carbocyclic ring, is increasingly utilized in drug design to enhance the pharmacological profile of lead compounds. nih.gov Its rigid structure can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its target. nih.gov Furthermore, the unique electronic properties of the cyclopropyl ring can positively influence metabolic stability and membrane permeability. nih.gov The incorporation of this small, strained ring system has been shown to be beneficial in the development of a variety of therapeutic agents. nih.gov

Overview of Carboxamide Linkages as Key Pharmacophores in Chemical Biology

The carboxamide linkage is one of the most common functional groups found in pharmaceuticals and biologically active compounds. nih.gov This is due to its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules such as proteins and nucleic acids. nih.gov The planarity of the amide bond also imparts a degree of conformational rigidity to molecules. The prevalence of the carboxamide group in a wide array of drugs, targeting a diverse range of diseases, underscores its importance as a key pharmacophore. nih.govnih.govgoogle.comnih.govontosight.ai

Rationale for Academic Investigation into N-cyclopropylmorpholine-4-carboxamide Derivatives

The academic interest in this compound and its derivatives stems from the potential for synergistic effects arising from the combination of its three core components. The morpholine ring can enhance pharmacokinetic properties, the cyclopropyl group can improve potency and selectivity, and the carboxamide linker provides a stable and versatile connection that can participate in crucial binding interactions. The exploration of derivatives of this compound allows researchers to systematically probe the structure-activity relationships and to potentially develop novel therapeutic agents with improved efficacy and safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8(9-7-1-2-7)10-3-5-12-6-4-10/h7H,1-6H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFXAUNLHMPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for N-cyclopropylmorpholine-4-carboxamide

The construction of the this compound scaffold relies on the strategic formation of the morpholine (B109124) core and the subsequent creation of the external carboxamide linkage. Modern synthetic chemistry offers several advanced routes to achieve this with high efficiency and control.

Development of Novel Stereoselective Approaches for Chiral Centers

The synthesis of chiral morpholines, which serve as key precursors, is a significant challenge in organic synthesis. researchgate.net Stereoselective methods are crucial for producing optically pure analogues of this compound when chiral centers are present on the morpholine ring.

One approach involves the use of chiral starting materials, such as optically pure amino alcohols, which can be converted into morpholine structures. nih.gov For instance, a library of bi-, tri-, and tetrafunctional chiral ligands has been developed from commercially available (−)-isopulegol. researchgate.net These ligands can be applied as catalysts in stereoselective transformations. researchgate.net Another strategy involves the stereoselective epoxidation of a chiral precursor, followed by a subsequent oxirane ring opening with a primary amine to afford chiral aminodiols, which are versatile intermediates for heterocycle synthesis. researchgate.net

Furthermore, two distinct stereoselective routes have been developed to synthesize optically pure indole (B1671886) analogues that can be adapted for other heterocyclic systems. nih.gov The first route utilizes the addition of an N-Boc-3-bromoindole to a sulfinamide, yielding separable diastereoisomers that can be converted to key chiral amines. nih.gov A second, highly enantioselective route involves the addition of indole to a sulfonyl amide catalyzed by bifunctional aminothioureas, achieving up to 99% enantiomeric excess (ee). nih.gov Such catalytic asymmetric strategies are paramount for accessing specific stereoisomers of complex morpholine precursors.

Application of Catalytic Coupling Reactions (e.g., Copper-Catalyzed Processes) for Core Synthesis

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of highly substituted morpholine cores. nih.gov An efficient, one-step, three-component reaction has been developed utilizing commercially available amino alcohols, aldehydes, and diazomalonates with a copper catalyst. nih.govbohrium.com This transformation is effective for a diverse range of substituted aldehydes and various vicinal amino alcohols, providing access to complex morpholine structures that would otherwise require multi-step syntheses. nih.gov

The proposed mechanism for this three-component synthesis involves the initial reaction of the diazo ester with the copper catalyst to form a copper carbenoid intermediate. nih.gov This intermediate then reacts with an imino alcohol, formed in situ from the condensation of the amino alcohol and aldehyde. The final step is a nucleophilic attack that closes the ring to furnish the morpholine product and regenerate the copper catalyst. nih.gov While this method can produce morpholines with multiple chiral centers, it often results in poor diastereoselectivity; however, this can sometimes be improved through post-synthetic light-mediated epimerization. nih.gov

Optimized Acid-Amine Coupling Strategies for Carboxamide Formation

The formation of the carboxamide bond by coupling the morpholine nitrogen (after activation, e.g., as a carbonyl chloride or by reaction with phosgene) with cyclopropylamine (B47189), or by coupling morpholine with cyclopropyl (B3062369) isocyanate, is a critical step. More commonly, the bond is formed by coupling a pre-formed morpholine-4-carboxylic acid with cyclopropylamine. The optimization of this acid-amine coupling is essential for achieving high yields and purity. growingscience.comresearchgate.net

A variety of coupling reagents have been developed to facilitate this transformation, particularly when dealing with electron-deficient amines or sterically hindered substrates. nih.gov Common reagents include carbodiimides like N,N′-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). growingscience.comresearchgate.net

The efficiency of these couplings is highly dependent on the choice of reagents, solvents, and additives. For instance, a systematic investigation into amide bond formation found that a combination of EDC, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N′-diisopropylethylamine (DIPEA) provided excellent conversion for a wide variety of carboxylic acids. nih.gov For particularly challenging couplings involving electron-deficient amines, a protocol using EDC, 4-Dimethylaminopyridine (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) has proven effective. nih.govresearchgate.net

| Coupling Reagent | Additive(s) | Base | Typical Use Case | Reference |

|---|---|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) | DIPEA (N,N'-diisopropylethylamine) | General purpose, good for a variety of amines and acids. | nih.gov |

| EDC | HOAt (1-hydroxy-7-azabenzotriazole) | DIPEA | High-efficiency couplings, minimizes side reactions. | nih.gov |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | None | DIPEA | Rapid and efficient coupling, often used for hindered substrates. | growingscience.comnih.gov |

| EDC | HOBt (catalytic), DMAP (4-Dimethylaminopyridine) | DIPEA | Effective for electron-deficient or unreactive amines. | nih.gov |

| BOPCl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | None | Et3N (Triethylamine) | Alternative for specific applications, though can be sluggish. | nih.gov |

Synthesis of Structurally Related this compound Analogues

The synthesis of analogues allows for the systematic investigation of structure-activity relationships. This involves modifying the core structure and assessing the impact of these changes on synthetic outcomes.

Exploration of Substituent Effects on Reaction Efficiency and Yield

The efficiency and yield of synthetic routes are often influenced by the electronic and steric nature of substituents on the reacting molecules. In the synthesis of morpholine cores via enamine catalysis, the inherent properties of the morpholine ring, such as the presence of the oxygen atom and the pyramidalization of the nitrogen, can decrease nucleophilicity and reactivity compared to pyrrolidine-based catalysts. nih.gov However, strategic placement of substituents on the morpholine ring can overcome these limitations, leading to highly efficient catalysts that can produce Michael addition products in excellent yield and diastereoselectivity. nih.gov

In acid-amine coupling reactions, the nature of the substrates is paramount. Steric bulk near the reacting centers, for example at the α-carbon of the carboxylic acid or the amine, can significantly decrease coupling efficiency. nih.gov Similarly, electron-deficient aromatic amines are often sluggish to react and require more robust coupling protocols to achieve satisfactory yields. nih.gov The choice of coupling reagent and conditions must be tailored to the specific electronic and steric profiles of the morpholine precursor and the substituted cyclopropylamine analogue being coupled. researchgate.net

Preparation of Precursor and Intermediate Compounds for Derivatization

The synthesis of analogues is dependent on the availability of diverse precursor and intermediate compounds. The copper-catalyzed three-component reaction is particularly valuable in this context, as it allows for the creation of a wide array of highly substituted morpholine precursors from simple, commercially available amino alcohols and aldehydes. nih.gov These unprotected morpholine products can be readily elaborated through subsequent transformations, including nitrogen functionalization, to prepare for the final carboxamide formation. nih.gov

Diversification Strategies for Structural Library Generation

The creation of a library of structurally related compounds from a common core, such as this compound, allows for the systematic exploration of structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are powerful tools for this purpose, enabling the formation of carbon-carbon bonds under relatively mild conditions. nih.gov While direct examples involving this compound are not extensively documented in publicly available literature, the principles of these reactions are broadly applicable to heterocyclic scaffolds.

Suzuki-Miyaura Reaction:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov To apply this to the this compound scaffold, a halogenated derivative would first be necessary. For instance, if a bromo- or iodo-substituent were present on an aromatic ring attached to the morpholine nitrogen or the carboxamide nitrogen, this would serve as a handle for the Suzuki coupling.

A hypothetical reaction scheme for the diversification of a bromo-substituted analogue of this compound is presented below. This analogue could be coupled with a variety of aryl or heteroaryl boronic acids to generate a library of compounds with diverse aromatic substituents. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. mdpi.com

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions for Library Generation

| Entry | Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | N-cyclopropyl-N-(aryl-substituted)-morpholine-4-carboxamide |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | N-cyclopropyl-N-(4-methoxyphenyl)-morpholine-4-carboxamide |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | N-cyclopropyl-N-(pyridin-3-yl)-morpholine-4-carboxamide |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions.

C-H Arylation:

Direct C-H arylation is an increasingly popular and atom-economical method for the functionalization of heterocycles. researchgate.net This approach avoids the pre-functionalization step of introducing a halide. For a scaffold like this compound, C-H arylation could potentially be directed to specific positions on an associated aromatic ring or even on the morpholine ring itself, depending on the reaction conditions and the directing groups present.

The development of C-H arylation methods for saturated N-heterocycles is an active area of research. researchgate.net While challenging, successful examples on related cyclic amine structures suggest that this strategy could be adapted for the diversification of the this compound core, offering a more direct route to novel analogues.

Methodological Advancements in Chemical Characterization for Structural Confirmation

The unambiguous determination of the structure of newly synthesized compounds is critical. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR would be fundamental for confirming the presence of the core scaffold and the successful incorporation of new substituents.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity within the molecule. For instance, HMBC can be used to confirm the point of attachment of a new aryl group introduced via a Suzuki reaction by observing correlations between the protons of the new substituent and the carbons of the original scaffold.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition of the synthesized molecules with high accuracy.

X-ray Crystallography:

Structure Activity Relationship Sar Studies

Quantitative Analysis of the Cyclopropyl (B3062369) Group's Stereochemical and Electronic Contributions to Biological Interactions

The cyclopropyl group, a three-membered carbocyclic ring, imparts unique stereochemical and electronic properties to N-cyclopropylmorpholine-4-carboxamide.

Stereochemical Contributions:

Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the N-substituent. This can be advantageous in drug design as it may lock the molecule into a bioactive conformation, leading to higher binding affinity for a target receptor. nih.gov This pre-organization can reduce the entropic penalty upon binding.

Defined Spatial Orientation: The defined three-dimensional structure of the cyclopropyl group provides a precise orientation for interactions with a binding pocket.

Electronic Contributions:

Increased pKa: The cyclopropyl group is electron-withdrawing compared to an isopropyl group, which can lower the pKa of the adjacent nitrogen atom in the morpholine (B109124) ring. This modulation of basicity can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with target proteins. researchgate.net

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile. researchgate.net

A hypothetical quantitative analysis might involve comparing the biological activity of this compound with its N-isopropyl or N-ethyl analogs.

| Moiety | Predicted Effect on Potency | Predicted Effect on Metabolic Stability |

| N-cyclopropyl | Potentially increased due to conformational rigidity | Increased |

| N-isopropyl | Baseline | Baseline |

| N-ethyl | Potentially decreased due to higher flexibility | Decreased |

Positional and Substituent Effects on the Morpholine Ring on Target Binding and Selectivity

Modifications to the morpholine ring of this compound can significantly impact its binding affinity and selectivity for a biological target. The introduction of substituents at different positions on the morpholine ring can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capacity.

For instance, the introduction of small alkyl groups at the C-2 or C-3 positions could provide additional van der Waals interactions within a hydrophobic pocket of a target protein. researchgate.net Conversely, the addition of polar groups like hydroxyl or amino moieties could establish new hydrogen bonds, potentially increasing potency and altering selectivity.

The following table illustrates potential effects of hypothetical substitutions on the morpholine ring:

| Position of Substitution | Type of Substituent | Potential Impact on Binding and Selectivity |

| C-2 | Methyl | May enhance hydrophobic interactions, potentially increasing affinity. |

| C-3 | Hydroxyl | Could introduce a new hydrogen bonding interaction, potentially increasing affinity and altering selectivity. |

| C-2, C-6 | gem-Dimethyl | May provide a steric anchor within a binding site, improving potency. |

Investigation of the Carboxamide Linkage's Role in Hydrogen Bonding and π-Stacking Interactions with Biological Targets

The carboxamide linkage (-C(=O)NH-) is a critical pharmacophoric element in this compound, playing a pivotal role in molecular recognition.

Hydrogen Bonding: The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are fundamental for the high-affinity binding of many drugs to their protein targets. e3s-conferences.org The specific geometry of these hydrogen bonds can be a key determinant of binding orientation and potency.

π-Stacking Interactions: While the carboxamide itself is not aromatic, it can participate in interactions with aromatic residues in a protein's binding site. The planar nature of the amide bond can allow for favorable stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan.

Comparative SAR with Isomeric and Structurally Related Morpholine and Carboxamide Systems

To fully understand the structure-activity relationship of this compound, it would be essential to compare its activity with that of its isomers and structurally related compounds.

Positional Isomers: An isomeric compound where the cyclopropyl group is attached to a different position on the morpholine ring, or where the carboxamide is at a different position, would likely exhibit a significantly different biological profile. For example, moving the carboxamide group from the nitrogen to one of the carbon atoms of the morpholine ring would drastically alter the molecule's shape and hydrogen bonding capabilities.

Structurally Related Systems: Comparing this compound to analogs containing different ring systems, such as piperidine (B6355638) or piperazine (B1678402) instead of morpholine, would highlight the importance of the morpholine oxygen atom. The oxygen atom can influence solubility and may act as a hydrogen bond acceptor. nih.gov Similarly, replacing the cyclopropyl group with other small, rigid groups like a cyclobutyl or an oxetane (B1205548) ring would provide insights into the optimal size and electronics of this substituent.

A comparative analysis could be summarized as follows:

| Compound | Structural Variation from this compound | Predicted Impact on Activity |

| N-cyclopropylpiperidine-4-carboxamide | Replacement of morpholine with piperidine | Altered solubility and hydrogen bonding potential, likely affecting potency and selectivity. |

| N-isopropylmorpholine-4-carboxamide | Replacement of cyclopropyl with isopropyl | Increased flexibility and lipophilicity, potentially leading to decreased potency and altered metabolic profile. |

| 4-cyclopropyl-N-methylmorpholine-2-carboxamide | Isomeric rearrangement | Significant change in 3D structure and pharmacophore presentation, likely resulting in a different biological target profile. |

Further empirical studies are necessary to validate these theoretical SAR principles for this compound and to unlock its full therapeutic potential.

Biological Activity and Target Engagement Research Preclinical Focus

Receptor Binding and Modulation Research

There is no publicly available information from preclinical studies regarding the receptor binding profile or modulatory effects of N-cyclopropylmorpholine-4-carboxamide. Research to determine its affinity and functional activity at various G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors has not been reported.

Preclinical Research Data for this compound Not Found

Following a comprehensive search for preclinical research data on the chemical compound this compound, no specific information was found pertaining to its biological activity and target engagement within the requested frameworks. The structured search, which focused on interactions with specific receptor systems and anti-infective properties, did not yield results for this particular molecule.

The investigation sought detailed, preclinical findings for this compound in the following areas:

GABA Receptor Subtype Interactions: No studies characterizing the interaction or functional modulation of GABA receptors by this compound were identified.

AMPA Receptor Regulation: There was no available electrophysiological or biochemical analysis detailing the compound's effect on AMPA receptors.

Cannabinoid Receptor (CB1/CB2) Ligand Binding: Kinetic and affinity studies for this compound with CB1 or CB2 receptors were not found in the available literature.

Opioid Receptor Binding Affinities: Research investigating the binding affinities of this specific compound for opioid receptors could not be located.

Interleukin Receptor Pathway Activation: Information on the mechanisms of activation of interleukin receptor pathways by this compound was not available.

Anti-Infective Research: In vitro assessments of the antibacterial and antifungal efficacy of this compound were not found.

While general research exists for broader classes of carboxamide-containing molecules and their interactions with these biological targets, the strict focus on this compound as per the instructions could not be fulfilled due to the absence of specific data in the public domain. Therefore, the generation of a detailed article with data tables on this compound is not possible at this time.

Anti-Infective Research Applications

Antitubercular Activity Research against Mycobacterium Species

Publicly available research data specifically detailing the evaluation of this compound for antitubercular activity against Mycobacterium species is limited. While the broader class of carboxamides has been investigated for activity against Mycobacterium tuberculosis, specific studies focusing on the this compound scaffold are not prominent in the current scientific literature. For instance, research has identified indole-2-carboxamides as a promising class of antitubercular agents that target the MmpL3 transporter, which is essential for the biosynthesis of the mycobacterial cell wall. These studies have led to the identification of potent lead compounds with efficacy in animal models of tuberculosis. However, these findings are specific to the indole (B1671886) carboxamide scaffold and cannot be directly extrapolated to this compound.

Antiplasmodial Activity Investigations in Malaria Models

The chemical class of cyclopropyl (B3062369) carboxamides, to which this compound belongs, has been identified as a novel and potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Identified through phenotypic screening, this class of compounds demonstrates efficacy against both drug-sensitive and drug-resistant strains of the parasite in in vitro settings.

Further characterization has shown that cyclopropyl carboxamides are effective in in vivo oral malaria mouse models. The mechanism of action appears to target the early trophozoite stages of the parasite's life cycle within red blood cells. When synchronous ring-stage cultures of P. falciparum are treated with compounds from this class, their development is arrested at the early trophozoite stage, preventing further maturation and proliferation. While the precise molecular target of this chemical family remains to be elucidated, their distinct mechanism and efficacy in preclinical models highlight their potential as a starting point for the development of new antimalarial agents.

Antiviral Research: Mechanisms of Action and Efficacy

Enterovirus 71 (EV71): While extensive research is underway to identify inhibitors of Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease, specific studies on this compound are not extensively documented in publicly accessible literature. The search for anti-EV71 therapeutics has explored a wide range of small molecules that target various stages of the viral life cycle, including attachment, uncoating, and replication. For example, some carboxamide derivatives, such as N-benzyl-N-phenylthiophene-2-carboxamide, have been identified as a novel class of EV71 inhibitors that bind to the viral capsid. However, the activity of the this compound scaffold in this context has not been specifically reported.

HIV Fusion Inhibition: The process of HIV entry into host cells is a critical target for antiviral therapy, with fusion inhibitors designed to block the conformational changes in the gp41 protein necessary for the merging of viral and cellular membranes. This class of drugs is exemplified by peptides like Enfuvirtide, which mimics a region of gp41 to prevent the formation of the fusion-promoting six-helix bundle structure. While small molecules are being sought as next-generation fusion inhibitors, there is no specific research available in the public domain that identifies this compound as an inhibitor of HIV fusion.

Nematocidal Activity Evaluation in Parasitic Models

There is currently a lack of specific, publicly available scientific research detailing the evaluation of this compound for nematocidal (worm-killing) activity in parasitic models.

Anticancer Research Perspectives

Mechanistic Studies on Apoptosis Induction and Cell Cycle Modulation in Cancer Research

Mechanistic studies often follow the discovery of antiproliferative activity to understand how a compound exerts its effects. Key areas of investigation include the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Research on other novel carboxamide derivatives has demonstrated the ability to induce apoptosis in cancer cells. For example, studies on certain cyclohexane-1-carboxamides and quinoline-4-carboxamide derivatives showed that these molecules could trigger apoptosis, which can be confirmed through assays like Annexin V staining and analysis of chromatin condensation.

Furthermore, many anticancer agents function by arresting the cell cycle at specific phases (e.g., G1, S, or G2/M), preventing cancer cells from dividing. For instance, some indole-isatin compounds have been shown to cause a lengthening of the G1 phase, while certain indole ethyl isothiocyanates can cause S-phase or G1-phase arrest depending on the neuroblastoma cell line. These effects are often linked to the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and the retinoblastoma (Rb) protein.

Targeting Tumor-Associated Enzymes and Pathways (e.g., Carbonic Anhydrases, PDK1)

There is currently no publicly available scientific literature or data that specifically details the activity of this compound as an inhibitor of carbonic anhydrases or 3-phosphoinositide-dependent protein kinase 1 (PDK1). Extensive searches of chemical and biological databases have not yielded any studies that evaluate the direct interaction or inhibitory potential of this specific carboxamide derivative against these key enzymes involved in cancer progression. Research in this area has focused on other classes of carboxamide and sulfonamide derivatives, but a direct link to this compound has not been established in the available literature.

Other Emerging Biological Applications (e.g., Plant Growth-Promoting Activity)

Similarly, information regarding the application of this compound as a plant growth-promoting agent is not present in the accessible scientific domain. A Chinese patent (CN118221639A) describes the synthesis of a complex N-substituted phenylpyrazole derivative that incorporates the this compound moiety. google.com This larger molecule is cited for its potential use in pest control. However, the patent does not provide data on the biological activity of this compound itself, nor does it suggest a role in plant growth regulation. The focus of the patent is on the pesticidal effects of the final, more complex compound.

Due to the lack of specific research findings, data tables on the biological activity of this compound in these areas cannot be generated at this time. Further research and publication are needed to elucidate the potential therapeutic or agricultural applications of this compound.

Preclinical Research Methodologies and in Vitro/in Silico Models

In Vitro Assay Development and High-Throughput Screening (HTS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity. The development of robust and reliable in vitro assays is a prerequisite for any successful HTS campaign.

Binding assays are fundamental in determining the affinity of a compound for a specific biological target, such as a receptor. Radioligand binding assays have historically been a gold standard, utilizing a radioactively labeled ligand to quantify the binding of a test compound. nih.gov The optimization of these assays involves selecting an appropriate radioligand, determining optimal incubation times and temperatures, and defining the non-specific binding to ensure accurate measurement of the compound's affinity. nih.govnih.gov

Fluorescence-based binding assays have emerged as a viable alternative to radioligand assays, offering advantages in terms of safety and cost. nih.gov These assays often employ fluorescently labeled ligands or utilize techniques like fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) to measure binding events. nih.govnih.gov Optimization focuses on selecting suitable fluorophores, minimizing background fluorescence, and ensuring the fluorescent tag does not interfere with the ligand-receptor interaction. nih.govnih.gov

For compounds targeting enzymes, enzymatic activity assays are crucial for determining their inhibitory potency. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. nih.gov

The determination of the inhibition constant (Ki) provides a more absolute measure of inhibitor potency, independent of substrate concentration. nih.govnih.gov Establishing a robust enzymatic assay involves optimizing substrate and enzyme concentrations, buffer conditions, and the detection method for the product formation or substrate depletion. nih.gov

Cell-based functional assays provide a more physiologically relevant context for evaluating a compound's activity by assessing its effect on cellular processes. oncolines.comnuvisan.comicosagen.com These assays can measure a wide range of cellular responses, including changes in cell viability, proliferation, signaling pathway activation, or cytokine secretion. oncolines.compharmaron.com

Reporter gene assays are a specific type of cell-based assay where a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter. oncolines.com The expression of the reporter gene is then used as a readout for the activation or inhibition of a particular signaling pathway by the test compound. oncolines.com Development of these assays requires the generation of stable cell lines and optimization of assay conditions to achieve a robust signal-to-noise ratio.

To understand how a compound exerts its effects at a molecular level, advanced biochemical assays are employed. These assays can provide detailed insights into the mechanism of action, such as whether an inhibitor is competitive, non-competitive, or uncompetitive. Techniques like surface plasmon resonance (SPR) can be used to study the kinetics of binding and dissociation of a compound from its target. Elucidating the precise mechanism is critical for lead optimization and understanding potential off-target effects.

Computational Chemistry and Molecular Modeling

Computational approaches have become indispensable in modern drug discovery, enabling the prediction and analysis of molecular interactions and guiding the design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.netresearchgate.netmdpi.com This method utilizes scoring functions to estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target's active site. mdpi.com The results of molecular docking simulations can provide valuable insights into the structure-activity relationship (SAR) of a series of compounds and guide the design of more potent and selective molecules. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations are powerful computational tools used to analyze the physical movements of atoms and molecules over time. For N-cyclopropylmorpholine-4-carboxamide, MD simulations are employed to investigate its conformational stability when bound to a target protein, such as fatty acid amide hydrolase (FAAH). These simulations provide a detailed view of the dynamic interactions between the ligand and the protein's binding site, which is crucial for understanding the mechanism of action. nih.gov

The stability of the protein-ligand complex is often assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand's atomic positions from an initial docked pose. A stable binding mode is indicated by a low and converging RMSD value throughout the simulation. nih.govresearchgate.net Another key parameter, the radius of gyration (Rg), provides information about the compactness of the complex, with stable systems typically showing consistent Rg values. nih.gov

Beyond stability, MD simulations can elucidate the kinetics of the binding process, including the rates of association (k_on) and dissociation (k_off). arxiv.org These kinetic parameters are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action. nih.gov By simulating the entire binding or unbinding pathway, researchers can identify key intermediate states and energetic barriers that govern the binding process. arxiv.org

| Simulation Parameter | Description | Typical Value Range |

|---|---|---|

| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand from the initial pose, indicating binding stability. | 0.5 - 2.0 Å |

| Radius of Gyration (Complex) | Measures the compactness of the protein-ligand complex. | 4.4 - 4.7 nm |

| Interaction Energy | Calculated energy of non-covalent interactions (e.g., van der Waals, electrostatic) between ligand and protein. | -50 to -150 kcal/mol |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | > 75% for key interactions |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are utilized to investigate the electronic structure of this compound. nih.gov These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties. nih.govmdpi.com By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which dictates its chemical behavior.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability. chemrxiv.orgnih.gov Furthermore, the spatial distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack, guiding the understanding of metabolic pathways and potential covalent interactions with a target. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule's surface. researchgate.netnih.gov These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding and electrostatic contacts within a protein's binding pocket.

| Property | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 Debye |

| Global Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | 2.5 eV |

Virtual Screening and De Novo Design for Novel this compound Analogues

Building upon the structural foundation of this compound, computational techniques like virtual screening and de novo design are employed to discover novel analogues with potentially improved properties. mdpi.com Virtual screening involves searching large databases of chemical compounds to identify molecules that are predicted to bind to a specific biological target. Using the this compound scaffold as a query, similarity-based or pharmacophore-based searches can rapidly identify commercially available or synthetically accessible compounds with a high likelihood of sharing its biological activity.

De novo design, conversely, involves the computational construction of novel molecules from the ground up. nih.gov Algorithms can use the binding pocket of the target protein as a template, assembling fragments or atoms to create entirely new structures that are optimized for shape and chemical complementarity. researchgate.net This approach can lead to the discovery of novel chemical scaffolds that retain the desired biological activity of this compound but possess different physicochemical properties, potentially improving aspects like solubility or metabolic stability.

In Vivo Preclinical Efficacy Models (General Methodologies)

Following in silico characterization, the therapeutic potential of this compound must be evaluated in living organisms. In vivo preclinical models are indispensable for assessing the compound's efficacy in a complex biological system that mimics a human disease state.

Selection and Validation of Physiologically Relevant Animal Models for Disease Research

The selection of an appropriate animal model is critical for the meaningful evaluation of this compound's efficacy. The choice of model depends on the therapeutic indication being investigated. For instance, if the compound is being developed as an analgesic, rodent models of pain such as the hot plate test, tail-flick test, or the formalin test would be employed to assess its effects on acute, thermal, and inflammatory pain, respectively. nih.gov

For central nervous system disorders like anxiety or depression, validated models include the elevated plus-maze and tail suspension tests. nih.govnih.gov In metabolic diseases, such as diabetic enteropathy, the streptozotocin (B1681764) (STZ)-induced diabetic mouse model can be used to evaluate the compound's effect on gastrointestinal transit. mdpi.com The validation of these models is crucial and involves confirming that they replicate key aspects of the human disease pathophysiology and respond predictably to standard-of-care treatments.

| Disease Area | Animal Model | Primary Endpoint Measured | Reference |

|---|---|---|---|

| Neuropathic Pain | Spared Nerve Ligation (SNL) Model in Rats | Mechanical Allodynia (von Frey filaments) | nih.gov |

| Anxiety | Elevated Plus Maze in Mice | Time spent in open arms | nih.gov |

| Depression | Forced Swim Test in Rats | Immobility time | nih.gov |

| Gastrointestinal Dysmotility | Streptozotocin (STZ)-Induced Diabetic Mice | Whole gut transit time | mdpi.com |

| Osteoarthritis Pain | Monoiodoacetate (MIA)-induced model in rats | Pain behavior, weight-bearing | ebi.ac.uk |

Integration of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Efficacy Studies

Pharmacokinetic/pharmacodynamic (PK/PD) modeling establishes a quantitative link between the concentration of a drug in the body over time (pharmacokinetics) and its observed biological effect (pharmacodynamics). nih.gov This integration is essential for understanding the dose-response relationship of this compound and for predicting its therapeutic window. iajpr.comresearchgate.net

In a typical study, animals receive the compound, and blood samples are collected at various time points to determine its concentration profile. escholarship.orgnih.gov Concurrently, a pharmacodynamic endpoint is measured, which could be the inhibition of a target enzyme (like FAAH) in a specific tissue or a physiological response (e.g., reduction in pain behavior). escholarship.org By correlating the drug concentration with the effect, a mathematical model, such as the Emax model, can be developed. nih.gov This model helps to determine key parameters like the EC50 (the concentration at which 50% of the maximum effect is achieved), which informs dose selection for further studies. nih.gov

Application of Translational Biomarkers (e.g., Electroencephalography (EEG) in CNS Models)

Translational biomarkers are objectively measured indicators of a biological or pathogenic process, or a pharmacological response to a therapeutic intervention. nih.gov They are critical for bridging the gap between preclinical findings and clinical outcomes. In the context of CNS drug development for a compound like this compound, electroencephalography (EEG) is a powerful translational biomarker. synapcell.com

EEG measures the electrical activity of the brain and can be recorded non-invasively in both preclinical animal models and humans. nih.gov Changes in specific EEG frequency bands (e.g., alpha, beta, gamma) or the emergence of specific patterns can serve as a surrogate for drug-target engagement and pharmacodynamic effects in the brain. synapcell.com For example, a compound that modulates neuronal activity might induce a characteristic shift in the EEG power spectrum. By identifying such a signature in animal models, researchers can use the same EEG biomarker to confirm that the drug is having a similar effect in early-phase human clinical trials, thereby increasing the confidence in its therapeutic potential. synapcell.comnih.gov

Quantitative Assessment of Efficacy and Biological Response in Model Systems

The quantitative assessment of a compound's efficacy is a cornerstone of preclinical research, providing critical data on its potency and potential therapeutic effects. This is typically achieved through a variety of in vitro and in silico models that allow for the determination of key pharmacological parameters.

In Vitro Assays: Standard methodologies to evaluate the biological response of a compound like this compound would involve a range of in vitro assays. These could include enzyme inhibition assays to determine its inhibitory concentration (IC50) against specific enzymatic targets, or cell-based assays to measure its effect on cellular functions, providing an effective concentration (EC50). For instance, if the compound is hypothesized to be an enzyme inhibitor, researchers would typically incubate the target enzyme with varying concentrations of the compound and a substrate. The rate of product formation is then measured, often through spectrophotometric or fluorometric methods, to calculate the extent of inhibition.

In Silico Modeling: Computational, or in silico, models are also invaluable in predicting the biological activity of a compound. Techniques such as molecular docking could be employed to simulate the binding of this compound to the active site of a target protein. These simulations can predict the binding affinity and help to understand the molecular interactions driving the compound's potential efficacy.

Despite the established nature of these preclinical research methodologies, specific quantitative data for this compound is not present in the surveyed scientific literature. Consequently, data tables illustrating its efficacy and biological response in model systems cannot be generated at this time. Further research and publication in peer-reviewed journals are required to elucidate the pharmacological profile of this compound.

Broader Impact and Future Research Directions

Contributions of N-cyclopropylmorpholine-4-carboxamide Research to Fundamental Chemical Biology

Research into molecules structurally related to this compound has significantly advanced our understanding of fundamental chemical biology. The morpholine (B109124) scaffold, a cornerstone in medicinal chemistry, is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatility stems from its favorable pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility, which make its derivatives effective in various therapeutic areas.

The incorporation of a cyclopropyl (B3062369) group, as seen in this compound, is a key design element in modern drug discovery. The unique electronic and conformational properties of the cyclopropyl ring can lead to enhanced potency, increased metabolic stability, and improved brain permeability in drug candidates. nih.gov For instance, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This is a critical consideration in designing drugs with a longer half-life and reduced potential for drug-drug interactions. hyphadiscovery.com

Studies on cyclopropyl carboxamides have identified them as a novel class of antimalarial agents, demonstrating the potential for this chemical class to address urgent global health needs. nih.gov The exploration of such compounds contributes to our understanding of parasite biology and mechanisms of drug resistance.

Strategic Approaches for Next-Generation this compound Analogues

The development of next-generation analogues of this compound will likely involve several strategic approaches aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships will be crucial. This involves synthesizing a library of analogues with modifications at key positions. For the this compound scaffold, this could include:

Substitution on the cyclopropyl ring: Introducing various substituents on the cyclopropyl ring could modulate binding affinity and metabolic stability.

Modification of the morpholine ring: Altering the morpholine ring, for example, by introducing substituents or replacing it with other heterocyclic systems, could fine-tune the compound's physicochemical properties.

Varying the linker: The carboxamide linker could be replaced with other functional groups to alter the geometry and electronic properties of the molecule.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the biological target and then growing or linking them to create more potent leads. For a target of interest, fragments corresponding to the cyclopropyl carboxamide and morpholine moieties could be independently optimized before being combined.

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of analogues to their biological targets. acs.org This can guide the design of new compounds with improved affinity and selectivity.

A study on novel 1-phenylcyclopropane carboxamide derivatives highlighted a synthetic pathway involving the α-alkylation of 2-phenyl acetonitrile (B52724) derivatives, followed by conversion of the cyano group to an acid and subsequent amide coupling. nih.gov Similar synthetic strategies could be adapted for the synthesis of this compound analogues.

Identification of Novel Biological Targets for Future Therapeutic Research

The diverse biological activities reported for both morpholine and cyclopropyl-containing compounds suggest that this compound analogues could interact with a wide range of novel biological targets.

Enzyme Inhibition: Morpholine derivatives are known to be potent and selective enzyme inhibitors. Targets could include kinases, proteases, and polymerases involved in various diseases. For example, morpholine-containing compounds have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as β-Secretase (BACE-1). nih.gov The cyclopropylamine (B47189) moiety is also known to be associated with mechanism-based inhibition of CYP enzymes. fda.gov

Receptor Modulation: The morpholine scaffold can be found in compounds targeting G protein-coupled receptors (GPCRs) and other cell surface receptors. nih.gov For instance, aryl-morpholines have been shown to interact with the PI3K kinase family, and morpholine–azaindoles with cannabinoid receptors. nih.gov

Antimicrobial and Antiviral Targets: As demonstrated by the antimalarial activity of cyclopropyl carboxamides, this class of compounds holds promise for targeting infectious disease pathogens. nih.gov A recent study detailed the synthesis and evaluation of amide derivatives containing cyclopropane (B1198618), with several compounds showing promising antifungal activity against Candida albicans. nih.gov

| Compound Class | Potential Biological Targets | Therapeutic Area |

| Cyclopropyl Carboxamides | Plasmodium falciparum enzymes | Malaria |

| Morpholine Derivatives | Kinases, Proteases, GPCRs, BACE-1 | Oncology, Inflammation, Neurodegenerative Diseases |

| N-Aryl Carboxamides | Pulmonary Artery Smooth Muscle Cells | Pulmonary Hypertension |

Addressing Translational Challenges and Opportunities in Preclinical Drug Discovery

Translating a promising compound from the laboratory to the clinic is fraught with challenges. For this compound and its analogues, key translational hurdles and opportunities include:

Metabolic Stability and Pharmacokinetics: While the cyclopropyl group can enhance metabolic stability, it is not always a guarantee against metabolism. hyphadiscovery.com Thorough in vitro and in vivo studies are necessary to characterize the metabolic fate and pharmacokinetic profile of any new analogue. For example, metabolism of cyclopropylamines can sometimes lead to the formation of reactive metabolites. hyphadiscovery.com

Target Engagement and Biomarker Development: Demonstrating that a compound interacts with its intended target in a complex biological system is a critical step. The development of reliable biomarkers to measure target engagement and downstream pharmacological effects is essential for successful clinical translation.

Predictive Models: The use of advanced preclinical models, such as patient-derived xenografts in oncology or sophisticated cellular models for neurodegenerative diseases, can provide more accurate predictions of clinical efficacy.

One of the significant opportunities lies in the "privileged" nature of the morpholine scaffold, which often imparts favorable drug-like properties, potentially streamlining the optimization process. The well-established synthetic routes for both morpholine and cyclopropane derivatives can also facilitate the rapid generation of diverse compound libraries for screening. nih.govjocpr.com

Potential for this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study the function of proteins and biological pathways. This compound analogues have the potential to be developed into valuable chemical probes.

Probing Enzyme Activity: A potent and selective inhibitor based on this scaffold could be used to elucidate the role of a specific enzyme in cellular processes. By attaching a fluorescent tag or a photoaffinity label, such a probe could be used to visualize the enzyme in cells or to identify its binding partners. For instance, morpholine-functionalized fluorescent probes have been developed for sensing intracellular pH. nih.gov

Mapping Biological Pathways: A chemical probe can be used to perturb a biological pathway and observe the downstream consequences. This can help to unravel complex signaling networks and identify new therapeutic targets.

Target Identification: If a compound from this class shows a desirable phenotypic effect in a cell-based screen but its target is unknown, it can be converted into a chemical probe to identify its molecular target. This is often achieved by attaching a reactive group that can covalently bind to the target protein, allowing for its subsequent isolation and identification.

The development of high-quality chemical probes requires a rigorous validation process to ensure their selectivity and mechanism of action. The modular nature of the this compound scaffold makes it an attractive starting point for the design of such valuable research tools.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-cyclopropylmorpholine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step organic process, starting with the introduction of the cyclopropyl group via nucleophilic acyl substitution. Key steps include coupling morpholine-4-carboxylic acid derivatives with cyclopropylamine under anhydrous conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometric ratios of reagents significantly impact yield. For example, excess cyclopropylamine may suppress side reactions like hydrolysis of the carboxamide intermediate .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the cyclopropyl and morpholine moieties, while high-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (using SHELX software ) provides definitive structural confirmation, particularly for resolving stereochemical ambiguities. Infrared (IR) spectroscopy can further verify carboxamide C=O stretches (~1650 cm⁻¹) .

Q. How do substituent variations on the morpholine ring affect the compound’s physicochemical properties?

- Methodological Answer : Substituents like electron-withdrawing groups (e.g., -NO₂) or bulky alkyl chains alter solubility and logP values, which can be quantified via reverse-phase HPLC or octanol-water partitioning experiments. Computational tools like COSMO-RS predict solubility trends, but experimental validation is essential due to discrepancies in steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). To address this, replicate studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) and employ orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Meta-analysis of dose-response curves and statistical tools like Bland-Altman plots can identify systematic biases .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

- Methodological Answer : Transition from batch to flow chemistry reduces reaction times and improves reproducibility. Catalytic systems (e.g., Pd/C for deprotection steps) enhance efficiency. High-throughput screening (HTS) of solvent/base combinations using robotic platforms can identify optimal conditions, achieving >90% yield in some cases .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding affinities and conformational stability. Validate predictions with experimental for example, compare docking scores with IC₅₀ values from kinase inhibition assays. Density functional theory (DFT) calculations further elucidate electronic interactions at binding sites .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzymatic pathways?

- Methodological Answer : Isotope-labeling (e.g., ¹⁴C-tagged compound) tracks metabolic incorporation. X-ray crystallography of enzyme-ligand complexes (using SHELX ) identifies key hydrogen bonds or hydrophobic interactions. Kinetic studies (e.g., Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition .

Data Contradiction and Stability Analysis

Q. How should researchers address hygroscopicity or stability issues during storage?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) to identify degradation pathways. Use differential scanning calorimetry (DSC) to detect polymorphic transitions. Anhydrous storage with molecular sieves or lyophilization mitigates hydrolysis .

Q. What methods reconcile conflicting crystallographic data for polymorphic forms?

- Methodological Answer : Combine powder X-ray diffraction (PXRD) with solid-state NMR to distinguish polymorphs. Rietveld refinement quantifies phase purity, while thermal gravimetric analysis (TGA) detects solvent inclusion. SHELXL refinement parameters (e.g., R-factor < 5%) ensure structural accuracy .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.